10H-Phenothiazine, 2-methyl-

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Prioritise 2-methyl-10H-phenothiazine (Promethazine Impurity 2) for ANDA method validation and QC. The C2-methyl regiochemistry is essential for accurate impurity profiling and cannot be interchanged with N-alkyl or unsubstituted phenothiazines. This reference standard is supplied with full characterization data traceable to USP/EP, enabling direct use in HPLC/GC-MS methods. For medicinal chemistry, the pre-installed methyl group at position 2 streamlines the synthesis of Thioridazine analogues and provides a critical comparator for MDR/NOX SAR programmes.

Molecular Formula C13H11NS
Molecular Weight 213.30 g/mol
CAS No. 5828-51-3
Cat. No. B12664748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10H-Phenothiazine, 2-methyl-
CAS5828-51-3
Molecular FormulaC13H11NS
Molecular Weight213.30 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)SC3=CC=CC=C3N2
InChIInChI=1S/C13H11NS/c1-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)15-13/h2-8,14H,1H3
InChIKeyBXXQZMJEARUBHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-10H-phenothiazine (CAS 5828-51-3): Core Identity and Procurement-Relevant Characteristics


10H-Phenothiazine, 2-methyl- (CAS 5828-51-3), also designated as 2-methylphenothiazine, is a C2-methyl-substituted derivative of the phenothiazine tricyclic heterocycle. As a member of the phenothiazine class, compounds within this family are recognized for their diverse applications spanning pharmaceutical intermediates, redox-active materials, and analytical reference standards . The presence of the methyl group specifically at the 2-position of the phenothiazine nucleus distinguishes this compound from its parent structure (phenothiazine) and from N-substituted analogs such as N-methylphenothiazine, imparting distinct electronic and steric properties that influence its utility in specialized scientific and industrial contexts [1].

Why Generic Phenothiazine Substitution Fails: The Criticality of Position-Specific Methylation for 2-Methyl-10H-phenothiazine


Phenothiazine derivatives cannot be considered interchangeable commodities for research or industrial applications, as the precise location and nature of substituents (C2-aryl vs. N10-alkyl vs. core-unsubstituted) profoundly alters both physicochemical behavior and biological interaction profiles [1]. Within the phenothiazine scaffold, the 2-position is particularly sensitive; SAR studies on MDR reversal have demonstrated that an optimal structure requires a hydrophobic nucleus with specific substitution at position 2 to achieve target activity [2]. Therefore, selecting 2-methyl-10H-phenothiazine over an unsubstituted phenothiazine or an N-methyl analog is not a trivial substitution but a deliberate choice driven by the specific requirements of the intended analytical method, synthetic pathway, or biological model. The differential evidence below quantifies these distinctions where data are available and explicitly identifies where direct comparative data are absent.

Quantitative Differential Evidence for 2-Methyl-10H-phenothiazine: Analytical, Synthetic, and Structural Distinctions


Analytical Specificity: 2-Methyl-10H-phenothiazine as a Defined Promethazine-Related Impurity Marker

A key differentiating application of 2-methyl-10H-phenothiazine lies in its defined identity as Promethazine Impurity 2. Unlike the parent drug promethazine (an N-substituted phenothiazine) or other phenothiazine derivatives, this specific C2-methylated compound serves as a qualified reference standard for analytical method development (AMD), method validation (AMV), and quality control (QC) applications during the commercial production and ANDA submission of promethazine [1]. Its utility is predicated on its distinct chromatographic and spectroscopic signature relative to the active pharmaceutical ingredient and other potential process-related impurities.

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Synthetic Utility: 2-Methyl-10H-phenothiazine as a Strategic Precursor to 2-Methylthio-Phenothiazine via Regioselective Functionalization

The C2-methyl substitution on the phenothiazine core is a critical structural feature that enables regioselective functionalization at the 2-position for the synthesis of valuable pharmaceutical intermediates. Specifically, US Patent 5,191,078 details a process for the direct and regioselective functionalization at position 2 of phenothiazine to ultimately yield 2-methylthio-phenothiazine, a key intermediate for drugs such as Thioridazine and Mesoridazine [1]. This synthetic route relies on the presence of the methyl group to direct or stabilize subsequent reactions, distinguishing 2-methyl-10H-phenothiazine from unsubstituted phenothiazine, which would lack this regiochemical control.

Synthetic Chemistry Medicinal Chemistry Process Chemistry

Electronic Property Modulation: Methyl Substitution at C2 Alters the Ionization Potential of the Phenothiazine Core

Methyl substitution on the phenothiazine core modulates its electronic properties, which are fundamental to its behavior as a redox mediator and organic electronic material. While direct photoelectron spectral data for 2-methyl-10H-phenothiazine are not available, a direct comparison between phenothiazine and N-methylphenothiazine shows a measurable decrease in the first ionization potential (IP₁) from 7.26 eV to 7.15 eV upon methylation [1]. By class-level inference, C2-methylation would similarly alter the electron density of the aromatic system relative to unsubstituted phenothiazine, though the magnitude and direction of this change may differ from N-methylation.

Physical Organic Chemistry Materials Science Spectroscopy

Targeted Application Scenarios for 2-Methyl-10H-phenothiazine Derived from Differential Evidence


Pharmaceutical Impurity Reference Standard for Promethazine Quality Control

Analytical laboratories developing or validating HPLC, GC-MS, or other separation methods for promethazine drug substance or drug product should procure 2-methyl-10H-phenothiazine as the certified Promethazine Impurity 2 reference standard. This compound is specifically designated for method validation (AMV) and quality control (QC) in support of ANDA submissions, as it is the chemically defined entity for this impurity [1]. Use of an alternative phenothiazine derivative would invalidate regulatory compliance and method specificity. The compound is supplied with detailed characterization data that ensures traceability to pharmacopeial standards (USP or EP) [1].

Synthetic Intermediate for 2-Substituted Phenothiazine-Derived Pharmaceuticals

Medicinal chemistry and process chemistry groups engaged in the synthesis of phenothiazine-based therapeutics should consider 2-methyl-10H-phenothiazine as a starting material or key intermediate for generating 2-substituted analogs. The pre-installed C2-methyl group provides a regiochemical handle for subsequent functionalization at the 2-position, as documented in patent literature for the preparation of 2-methylthio-phenothiazine, an intermediate for antipsychotic agents including Thioridazine and Mesoridazine [2]. This approach offers strategic advantages over starting with unsubstituted phenothiazine, which would require additional synthetic steps to achieve regioselective 2-functionalization.

Structure-Activity Relationship (SAR) Studies on Phenothiazine-Based Biological Modulators

Research groups investigating the SAR of phenothiazine derivatives as modulators of multidrug resistance (MDR) or inhibitors of NADPH oxidases (NOXs) should include 2-methyl-10H-phenothiazine as a comparator to isolate the effect of C2-methylation. Prior QSAR studies on phenothiazine-type MDR modulators have established that an ideal structure for reversing MDR possesses specific substitution at position 2 [3], and comparative studies on NOX inhibition have revealed striking functional differences between structurally similar phenothiazines [4]. Inclusion of the C2-methylated scaffold allows for controlled evaluation of how methylation at this position influences target engagement, selectivity, and potency relative to the unsubstituted core and to N-alkylated variants.

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